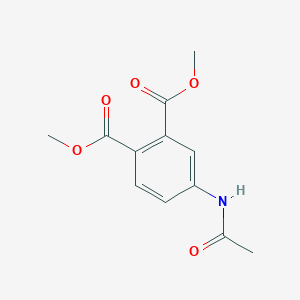

Dimethyl-4-Acetamidophthalat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl 4-acetamidophthalate is a compound with the CAS Number: 51832-56-5 and a molecular weight of 251.24 . It is a white to yellow solid .

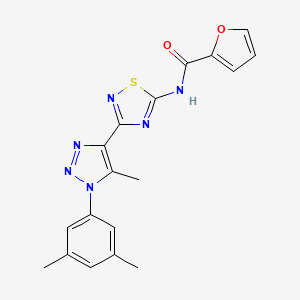

Molecular Structure Analysis

The IUPAC name for Dimethyl 4-acetamidophthalate is dimethyl 4-(acetylamino)phthalate . The Inchi Code for this compound is 1S/C12H13NO5/c1-7(14)13-8-4-5-9(11(15)17-2)10(6-8)12(16)18-3/h4-6H,1-3H3,(H,13,14) .Physical and Chemical Properties Analysis

Dimethyl 4-acetamidophthalate is a white to yellow solid . It has a molecular weight of 251.24 . The IUPAC name for this compound is dimethyl 4-(acetylamino)phthalate . The Inchi Code for this compound is 1S/C12H13NO5/c1-7(14)13-8-4-5-9(11(15)17-2)10(6-8)12(16)18-3/h4-6H,1-3H3,(H,13,14) .Wissenschaftliche Forschungsanwendungen

Photokatalytische Oxidation

Dimethyl-4-Acetamidophthalat (DMP) wurde in Studien im Zusammenhang mit der photokatalytischen Oxidation verwendet. Es wurde ein neuartiges Ferrat(VI)/Titandioxid/Ultraviolett [Fe(VI)/TiO2/UV]-System erfolgreich für die photokatalytische Oxidation von DMP etabliert . Dieses System zeigte eine höhere Entfernungseffizienz von DMP (95,2 %) als die konventionellen TiO2/UV- und Fe(VI)-Systeme allein .

Industrielle Abwasserbehandlung

DMP wurde bei der Behandlung von Industrieabwässern verwendet. Die Mineralisierungseffizienzen von DMP in tatsächlichem Industrieabwasser und simuliertem Wasser betrugen 87,1 % bzw. 95,2 %, was auf praktische Feldanwendungen hindeutet . Der vorgeschlagene Abbauweg für DMP umfasste eine Elektronenübertragung eines Hydroxylradikals und die Spaltung der Esterbindung und des Benzolrings .

Studien zu Umweltkontaminanten

DMP gehört zu den weit verbreiteten Umweltkontaminanten weltweit. Es wird in der Luft, im Wasser, im Boden und Sediment, in Lebensmitteln sowie im Gewebe und in Körperflüssigkeiten von Mensch und Tier nachgewiesen . Daher wird es häufig in Umweltstudien eingesetzt, um die Auswirkungen und die Eindämmung solcher Kontaminanten zu verstehen.

Kunststoffindustrie

DMP wird als Weichmacher in einem breiten Spektrum industrieller und kommerzieller Anwendungen eingesetzt . Es wird bei der Herstellung einer Vielzahl von Konsumgütern verwendet, darunter Spielzeug, Lebensmittelverpackungen und Körperpflegeprodukte.

Forschung & Entwicklung

DMP wird häufig in Forschungs- und Entwicklungslaboren eingesetzt. Beispielsweise wird es bei der Synthese anderer Chemikalien, in der analytischen Chemie und bei der Entwicklung neuer Materialien und Technologien eingesetzt .

Gesundheits- & Sicherheitsstudien

Aufgrund seiner weit verbreiteten Verwendung und Präsenz in der Umwelt wird DMP häufig in Gesundheits- und Sicherheitsstudien eingesetzt. Forscher untersuchen seine Auswirkungen auf die menschliche Gesundheit, seine Toxizität und Möglichkeiten zur Eindämmung seiner Auswirkungen .

Wirkmechanismus

Target of Action

Dimethyl 4-acetamidophthalate, like other phthalates, is known to interact with various neural structures involved in controlling brain functions . It is believed to interfere with the development and function of the limbic system, basal ganglia, and cerebral cortex . These structures play a crucial role in various neurological processes, and their disruption can lead to neurological disorders .

Mode of Action

Phthalates, including Dimethyl 4-acetamidophthalate, are endocrine-disrupting chemicals (EDCs) that can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

The biodegradation of Dimethyl 4-acetamidophthalate is initiated with two hydrolysis reactions that generate an intermediate, phthalic acid (PA), which is further biodegraded through a two-step di-oxygenation reaction . The degradation of Dimethyl 4-acetamidophthalate is believed to involve a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .

Pharmacokinetics

It is known that phthalates are generally insoluble and exist in three primary states in aquatic environments: adsorbed onto suspended particulates, dissolved in water, and settled in sediments .

Result of Action

The result of Dimethyl 4-acetamidophthalate’s action is the disruption of physiological processes in both animals and humans, even at low environmental concentrations . This disruption can lead to various health risks, such as endocrine disorders and reproductive health issues .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Dimethyl 4-acetamidophthalate. For instance, its physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings . Furthermore, the presence of other contaminants in the environment can also affect the degradation and action of Dimethyl 4-acetamidophthalate .

Eigenschaften

IUPAC Name |

dimethyl 4-acetamidobenzene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7(14)13-8-4-5-9(11(15)17-2)10(6-8)12(16)18-3/h4-6H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPKFTOOAAIVAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334274 |

Source

|

| Record name | Dimethyl 4-acetamidophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51832-56-5 |

Source

|

| Record name | Dimethyl 4-acetamidophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B2434840.png)

![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine](/img/structure/B2434842.png)

![1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2434846.png)

![7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2434847.png)

![Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate](/img/structure/B2434853.png)

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2434860.png)